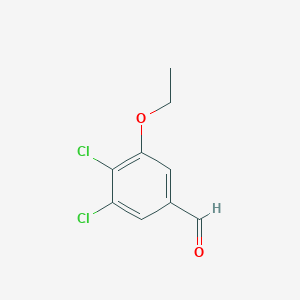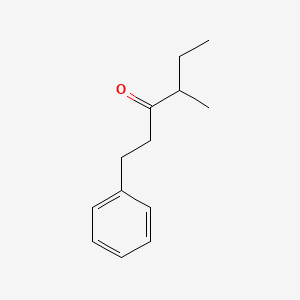
4-Methyl-1-phenylhexan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-phenylhexan-3-one is an organic compound that belongs to the class of synthetic cathinones. These compounds are structurally related to cathinone, a naturally occurring stimulant found in the khat plant. Synthetic cathinones have gained attention due to their psychoactive properties and are often found in recreational drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenylhexan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of phenylacetone with a suitable alkyl halide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification through distillation or recrystallization to obtain the final product with high purity .
化学反応の分析
Types of Reactions
4-Methyl-1-phenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and bases (NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound .
科学的研究の応用
4-Methyl-1-phenylhexan-3-one has several applications in scientific research:
作用機序
The mechanism of action of 4-Methyl-1-phenylhexan-3-one involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin. This leads to enhanced mood, increased energy, and heightened alertness. The compound’s molecular targets include monoamine transporters and receptors, which play a crucial role in its psychoactive effects .
類似化合物との比較
Similar Compounds
- 4-Methylethcathinone (4-MEC)
- Alpha-pyrrolidinohexiophenone (α-PHP)
- Methylenedioxypyrovalerone (MDPV)
- Mephedrone
- Methylone
Uniqueness
4-Methyl-1-phenylhexan-3-one is unique due to its specific structural configuration, which influences its pharmacological profile and potency. Compared to other synthetic cathinones, it may exhibit different levels of psychoactivity and toxicity, making it a compound of interest in both research and forensic analysis .
特性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
4-methyl-1-phenylhexan-3-one |
InChI |
InChI=1S/C13H18O/c1-3-11(2)13(14)10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
InChIキー |
DMYQWNWRWCENIJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(=O)CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine](/img/structure/B13865293.png)
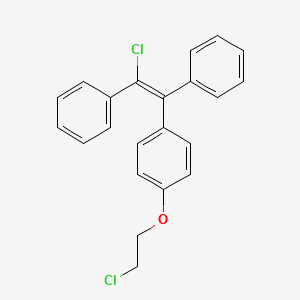
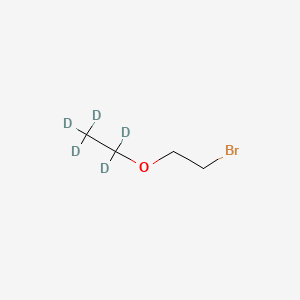
![1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate](/img/structure/B13865300.png)
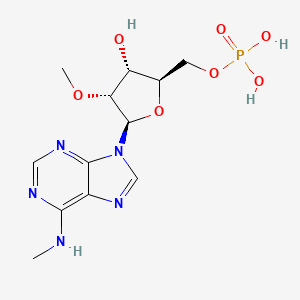
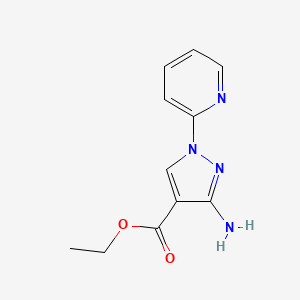
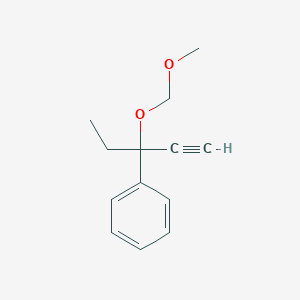
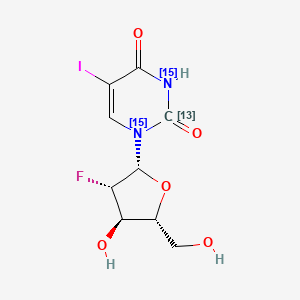
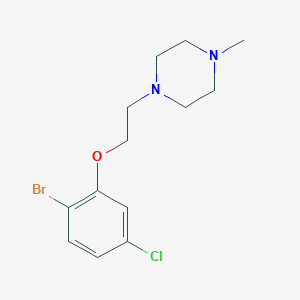
![N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine](/img/structure/B13865330.png)


![4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine](/img/structure/B13865356.png)
